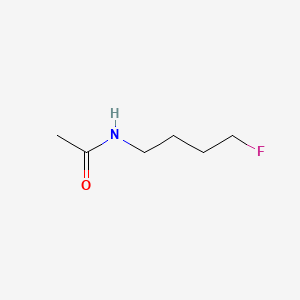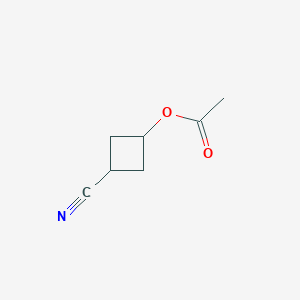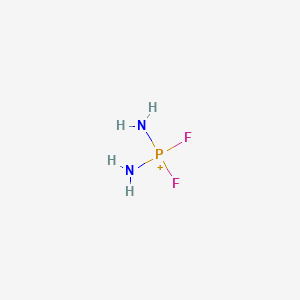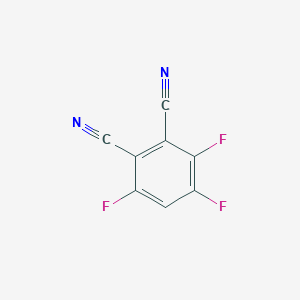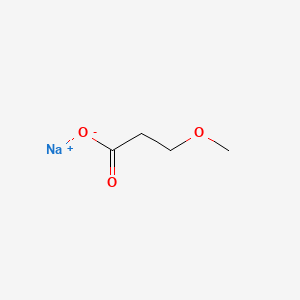
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is a fluorinated diketone compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure significantly influences its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Compounds with substituted functional groups
Applications De Recherche Scientifique
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione,1,1,1-trifluoro-: Similar structure but with a shorter carbon chain.
Acetyl trifluoroacetone: Another fluorinated diketone with different substituents.
Uniqueness
2,4-Heptanedione,3-ethyl-1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of an ethyl group, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
438-25-5 |
|---|---|
Formule moléculaire |
C9H13F3O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-ethyl-1,1,1-trifluoroheptane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-3-5-7(13)6(4-2)8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
Clé InChI |
BHQIXRJKTWWITR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


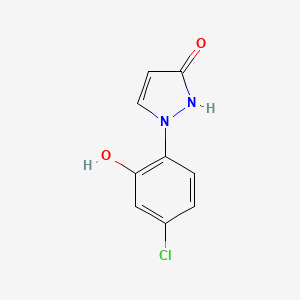
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
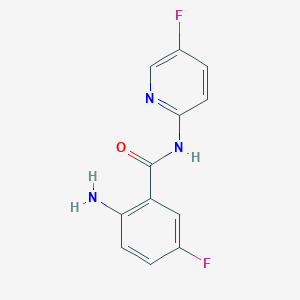
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
